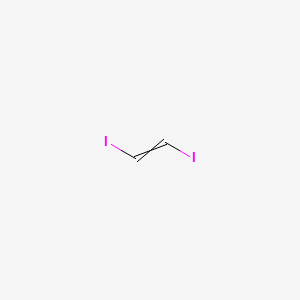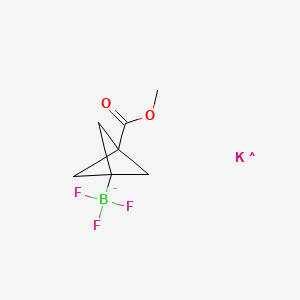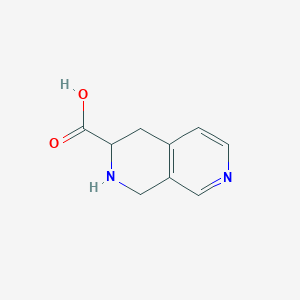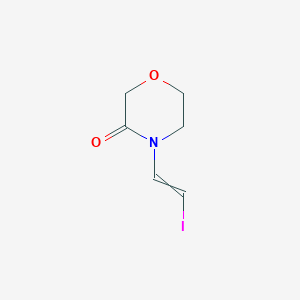
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: is a chemical compound with the molecular formula C9H17FN2 and a molecular weight of 172.25 g/mol It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and contains a fluorine atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of a piperidine derivative with a fluorinating agent and a pyrrolidine derivative. One common method involves the use of fluorine-containing reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position on the piperidine ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
Applications De Recherche Scientifique
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
cis-3,4-diphenylpyrrolidine: A derivative with two phenyl groups instead of a fluorine atom and pyrrolidine ring.
4-(1-pyrrolidinyl)piperidine: A similar compound without the fluorine atom.
cis-3-fluoro-4-(morpholin-1-yl)piperidine: A derivative with a morpholine ring instead of a pyrrolidine ring
Uniqueness: cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .
Propriétés
Formule moléculaire |
C9H17FN2 |
|---|---|
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
Clé InChI |
MVMMIILUFKFCNK-BDAKNGLRSA-N |
SMILES isomérique |
C1CCN(C1)[C@H]2CCNC[C@H]2F |
SMILES canonique |
C1CCN(C1)C2CCNCC2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)


![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)










